molecular formula C11H19N3O3 B8574299 4-Methyl-1-(3-oxooctyl)-1,2,4-triazolidine-3,5-dione CAS No. 68329-01-1

4-Methyl-1-(3-oxooctyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B8574299
CAS No.: 68329-01-1
M. Wt: 241.29 g/mol
InChI Key: ZFAIFXGDBTYQOH-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-oxooctyl)-1,2,4-triazolidine-3,5-dione is a useful research compound. Its molecular formula is C11H19N3O3 and its molecular weight is 241.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

68329-01-1

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

4-methyl-1-(3-oxooctyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C11H19N3O3/c1-3-4-5-6-9(15)7-8-14-11(17)13(2)10(16)12-14/h3-8H2,1-2H3,(H,12,16)

InChI Key

ZFAIFXGDBTYQOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCN1C(=O)N(C(=O)N1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-methyl-1,2,4-triazolidine-3,5-dione (16 g; 0.14 mmole) in dry 1:1 benzene-dimethylformamide (100 ml) was heated under reflux, with stirring under nitrogen, and potassium t-butoxide (17.62 g), was added. The resultant suspension was heated under reflux for 2 hr. and then n-pentyl vinyl ketone (12,568; 0.10 mole) in dry dimethylformamide (10 ml) added dropwise. After 2 days the mixture was allowed to cool to room temperature and partitioned between 5 M HCl (200 ml) and ethyl acetate (100 ml). The aqueous layer was extracted with ethyl acetate (5×70 ml) and the combined organic layers washed with water (2×100 ml) and brine (100 ml) and dried (Na2SO4). Evaporation in vacuo gave an oil. Recrystallisation from ethyl acetate - 60/80 petroleum ether gave 2-(3'-oxo-octyl)-4-methyl-1,2,4-triazolidine-3,5-dione (16.03 g; 66%). m.pt., 75°-76°
Quantity
16 g
Type
reactant
Reaction Step One
Name
benzene dimethylformamide
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17.62 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-methyl-1,2,4-triazolidine-3,5-dione (5.75 g, 0.05 mol) in dry dimethylformamide (40 ml) stirred at 75° under a nitrogen atmosphere was added portionwise sodium hydride (1.575 g, 0.055 mol, as an 80% dispersion in mineral oil) and the resultant solution stirred at 75° for 0.5 hr. To this solution was added oct-1-en-3-one (6.57 g, 0.055 mol) dropwise in dimethylformamide (20 ml) and the solution heated with stirring for 48 hr at 75°. The reaction mixture was then cooled, taken up in ethyl acetate (100 ml) and poured into ice-cold 5 N aqueous hydrochloric acid (200 ml). The aqueous layer was separated and extracted with ethyl acetate (4×100 ml). The combined extracts were washed with 5 N aqueous hydrochloric acid, water and then brine, then dried (Na2SO4), filtered and the solvent removed by evaporation in vacuo, to leave a gum (6.55 g). This was chromatographed on silica gel (Merck, Kieselgel 60) with a packing ratio of 1:20 with chloroform as eluant, to afford the triazolidine-3,5-dione (4.61 g) as a gum, which later solidified. (In subsequent preparations the crude material from the reaction mixture could be triturated with hexane to induced crystallisation), m.p. 76°-8°.
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.57 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Name

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